molecular formula C8H9IN2O3 B3348570 5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione CAS No. 17993-69-0

5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione

Cat. No. B3348570
CAS RN: 17993-69-0
M. Wt: 308.07 g/mol
InChI Key: ZKQGZGDTIRUECV-UHFFFAOYSA-N
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Description

5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound with potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It does not affect the normal growth of cells and has no significant side effects. However, further studies are needed to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione is its ease of synthesis and availability. It can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. However, its low solubility in water can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione. One direction is the development of new derivatives with improved solubility and potency. Another direction is the investigation of its potential as a lead compound for the development of new antibiotics. Additionally, further studies are needed to determine its long-term effects on the body and its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry. Its ease of synthesis, minimal toxicity, and anticancer and antibacterial activity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Scientific Research Applications

5-Iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-iodo-1-(oxolan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQGZGDTIRUECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296980
Record name 5-iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17993-69-0
Record name NSC112952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-iodo-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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